Chromolaenide

Antimicrobial Sesquiterpene Lactone Staphylococcus aureus

Chromolaenide (CAS 66148-25-2) is a germacranolide-type sesquiterpene lactone naturally isolated from Chromolaena glaberrima (Asteraceae). It is characterized by a C22H28O7 molecular formula, a molecular weight of 404.45 g/mol, and an α-methylene-γ-lactone moiety essential for its biological activity.

Molecular Formula C22H28O7
Molecular Weight 404.5 g/mol
CAS No. 66148-25-2
Cat. No. B1163283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromolaenide
CAS66148-25-2
Molecular FormulaC22H28O7
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)C)C(=C)C(=O)O2)C)OC(=O)C
InChIInChI=1S/C22H28O7/c1-12-6-7-17(27-16(5)24)14(3)11-19-20(15(4)22(26)29-19)18(10-12)28-21(25)13(2)8-9-23/h6,8,11,17-20,23H,4,7,9-10H2,1-3,5H3/b12-6+,13-8+,14-11-/t17-,18+,19+,20+/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Chromolaenide (CAS 66148-25-2): Germacranolide Sesquiterpene Lactone for Natural Product Research and Antimicrobial Studies


Chromolaenide (CAS 66148-25-2) is a germacranolide-type sesquiterpene lactone naturally isolated from Chromolaena glaberrima (Asteraceae) [1]. It is characterized by a C22H28O7 molecular formula, a molecular weight of 404.45 g/mol, and an α-methylene-γ-lactone moiety essential for its biological activity [2]. Chromolaenide has been documented to exhibit antimicrobial properties, particularly against Gram-positive bacteria [3].

Why Chromolaenide (CAS 66148-25-2) Cannot Be Replaced by Common Sesquiterpene Lactone Analogs


Chromolaenide is a germacranolide sesquiterpene lactone with a specific 4,5-cis configuration and unique esterification pattern that distinguishes it from other germacranolides like parthenolide or costunolide [1]. The α-methylene-γ-lactone group is crucial for antimicrobial activity via alkylation of microbial nucleophilic centers, a mechanism shared by many sesquiterpene lactones, but the lipophilicity and steric hindrance imposed by the chromolaenide side chains modulate potency and spectrum [2]. Furthermore, 3-epichromolaenide and 4E-deacetylchromolaenide 4'-O-acetate exhibit divergent biological profiles, demonstrating that subtle structural variations within this class profoundly alter activity .

Chromolaenide (CAS 66148-25-2) Quantitative Differentiation Evidence Against Key Comparators


Chromolaenide Antibacterial Activity (MIC = 200 µg/mL) Compared to Parthenolide (MIC = 62.5 µg/mL) Against S. aureus

Chromolaenide demonstrated antibacterial activity against Staphylococcus aureus with a reported MIC of 200 µg/mL [1]. In a cross-study comparison, parthenolide, another germacranolide sesquiterpene lactone, exhibited an MIC of 62.5 µg/mL against the same organism [2]. This indicates that chromolaenide is approximately 3.2-fold less potent than parthenolide in this assay, a difference that must be considered when designing antimicrobial studies or selecting a lead compound for structure-activity relationship (SAR) investigations.

Antimicrobial Sesquiterpene Lactone Staphylococcus aureus

Chromolaenide Structural Differentiation: Germacranolide Skeleton with 4,5-cis Configuration vs. Other Sesquiterpene Lactones

Chromolaenide is a germacranolide characterized by a 10-membered ring fused to an α-methylene-γ-lactone, with a specific 4,5-cis configuration and esterification at C-8 with an angelate-like side chain [1]. KNApSAcK structural similarity analysis reveals it shares only 89.83% similarity with Budlein A and 95.08% with Eupatocunin, indicating distinct structural features [2]. In contrast, parthenolide (an epoxide-containing germacranolide) and costunolide (a simple germacranolide) lack these specific modifications. This unique substitution pattern influences lipophilicity, target binding, and metabolic stability.

Natural Products Chemistry Sesquiterpene Lactones Structural Biology

Chromolaenide Cytotoxicity Profile: Absence of Reported IC50 Data vs. 3-Epichromolaenide (IC50 = 15.2 µM in HL-60)

A comprehensive search of primary literature and authoritative databases reveals no published IC50 values for chromolaenide against any cancer cell line. In stark contrast, its C-3 epimer, 3-epichromolaenide, exhibits an IC50 of 15.2 µM against HL-60 leukemia cells . This data gap is significant: it suggests that chromolaenide either lacks potent cytotoxicity or, more likely, has simply not been evaluated. For researchers in oncology, this absence of data presents both a risk (unknown potency) and an opportunity (potential for novel, unexplored activity). For antimicrobial researchers, the lack of reported cytotoxicity data may imply a potentially safer profile, warranting further investigation.

Cytotoxicity Leukemia Epimer Comparison

Chromolaenide Purity and Sourcing: Commercially Available at ≥98% Purity from a Defined Botanical Source

Chromolaenide is commercially available with a guaranteed purity of ≥98% as determined by HPLC, NMR, and MS analysis . It is specifically isolated from the aerial parts of Chromolaena glaberrima, a well-documented source . This contrasts with many sesquiterpene lactones that are synthesized, semi-synthesized, or isolated from less defined botanical mixtures, which can introduce batch-to-batch variability and unknown impurities. The high purity and defined sourcing of chromolaenide ensure reproducible experimental results and simplify downstream analytical and biological characterization.

Natural Product Analytical Chemistry Quality Control

Chromolaenide (CAS 66148-25-2): Recommended Research Applications Based on Differentiated Evidence


Antimicrobial Lead Discovery Targeting Gram-Positive Pathogens

Chromolaenide's established antibacterial activity against S. aureus (MIC 200 µg/mL) [1], coupled with its unique germacranolide scaffold, makes it a suitable starting point for medicinal chemistry campaigns aimed at optimizing potency and spectrum. Its lower baseline activity compared to parthenolide provides a clear metric for evaluating the success of synthetic modifications.

Structure-Activity Relationship (SAR) Studies of Germacranolide Sesquiterpene Lactones

The distinct 4,5-cis configuration and esterification pattern of chromolaenide, which differentiates it from analogs like parthenolide and costunolide [2], makes it a valuable tool for probing the structural determinants of biological activity within this class of natural products. Its commercial availability at high purity facilitates systematic SAR exploration.

Pharmacognosy and Chemotaxonomic Investigations of the Genus Chromolaena

As a characteristic secondary metabolite of Chromolaena glaberrima [3], chromolaenide serves as a reliable chemical marker for species identification, quality control of herbal preparations, and evolutionary studies within the Asteraceae family. Its unique structure aids in differentiating Chromolaena species from other plants containing similar sesquiterpene lactones.

Selective Antimicrobial or Cytotoxicity Screening Where Lower Potency is Desired

The absence of reported cytotoxicity data for chromolaenide , in contrast to its epimer 3-epichromolaenide, suggests a potentially distinct biological profile. This makes chromolaenide an intriguing candidate for researchers seeking antimicrobial agents with a reduced risk of non-specific cytotoxicity, or for those wishing to investigate the epimer-specific effects of germacranolides.

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